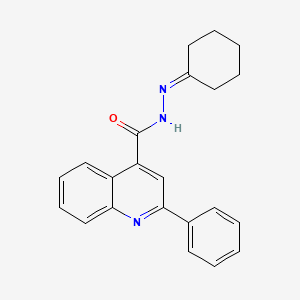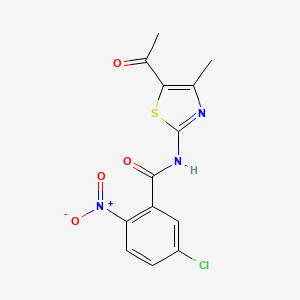![molecular formula C19H24N2O2 B5752206 N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AOCIM, and it has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of AOCIM is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. AOCIM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AOCIM has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
AOCIM has been shown to have several biochemical and physiological effects. AOCIM has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. AOCIM has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. AOCIM has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
AOCIM has several advantages for lab experiments, including its high purity and stability. AOCIM is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AOCIM has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on AOCIM. One potential direction is to study the effects of AOCIM on other diseases, such as multiple sclerosis and Huntington's disease. Another potential direction is to investigate the potential use of AOCIM as a therapeutic agent for other conditions, such as chronic pain and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of AOCIM and its potential side effects.
Conclusion:
In conclusion, N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOCIM has been studied extensively for its biochemical and physiological effects, and its potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of AOCIM and its potential applications in the future.
合成法
The synthesis of AOCIM is a complex process that involves several steps. The first step is the reaction between 3-methylbenzenecarboxylic acid and thionyl chloride to produce 3-methylbenzenecarbonyl chloride. The second step is the reaction between 3-methylbenzenecarbonyl chloride and N-(tert-butoxycarbonyl)-1-adamantylamine to produce N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide. The overall yield of this synthesis method is around 60%.
科学的研究の応用
AOCIM has been studied extensively for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. AOCIM has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. AOCIM has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-3-2-4-16(5-12)17(20)21-23-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNCRHBAHDSGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)
![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)



![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)